

# Refinement of inclusion/exclusion criteria for fezolinetant trials

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Fezolinetant Clinical Trials

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of inclusion and exclusion criteria for fezolinetant clinical trials. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during the experimental process.

## Inclusion and Exclusion Criteria at a Glance

The pivotal SKYLIGHT trials (SKYLIGHT 1, 2, and 4) established the foundation for fezolinetant's clinical profile. Below is a summary of the key inclusion and exclusion criteria from these studies.

# Table 1: Key Inclusion Criteria for Fezolinetant SKYLIGHT Trials



Criteria	SKYLIGHT 1 (NCT04003155) & SKYLIGHT 2 (NCT04003142)[1][2][3][4] [5]	SKYLIGHT 4 (NCT04003389)[2][6][7][8]
Age	40 to 65 years	40 to 65 years
Sex	Female	Female
Menopausal Status	Postmenopausal, confirmed by: • Spontaneous amenorrhea for ≥12 consecutive months • Spontaneous amenorrhea for ≥6 months with FSH >40 IU/L • Bilateral oophorectomy ≥6 weeks prior to screening	Postmenopausal and seeking treatment for vasomotor symptoms
Vasomotor Symptoms (VMS)	Seeking treatment for moderate to severe VMS with an average of ≥7 moderate to severe hot flashes per day.[1] [3]	Not specified as a primary inclusion criterion for this long-term safety study.
General Health	Good general health as determined by medical history and physical examination.[1]	Generally healthy.
Body Mass Index (BMI)	≥ 18 kg/m ²	≥ 18 kg/m ²

# Table 2: Key Exclusion Criteria for Fezolinetant SKYLIGHT Trials



Criteria	SKYLIGHT 1 (NCT04003155) & SKYLIGHT 2 (NCT04003142)[1][3]	SKYLIGHT 4 (NCT04003389)[6][7]
Concomitant Medications	Use of strong or moderate CYP1A2 inhibitors, hormone replacement therapy (HRT), hormonal contraceptives, or any treatment for VMS (prescription, over-the-counter, or herbal).[1][3]	Use of strong or moderate CYP1A2 inhibitors, HRT, hormonal contraceptives, or any treatment for VMS.[6]
Medical History	Uncontrolled hypertension, active liver disease or impairment.	Known substance abuse or alcohol addiction within 6 months of screening, previous or current history of a malignant tumor (except for basal cell carcinoma).[6]
Gynecological Conditions	Undiagnosed abnormal uterine bleeding.	Hysterectomy (per protocol amendment to enrich for endometrial safety data).[7]

# Experimental Protocols Methodology for Assessing VMS Frequency and Severity

The SKYLIGHT 1 and 2 trials utilized a daily electronic diary for participants to record the frequency and severity of their vasomotor symptoms.[5] This method is crucial for establishing a baseline and measuring the change in VMS throughout the trial.

#### Protocol:

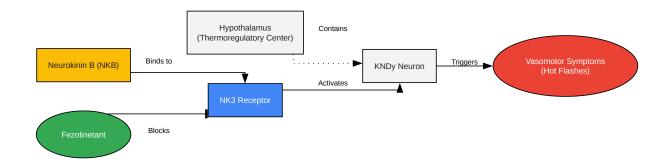
Screening Period (up to 5 weeks): Participants record daily VMS frequency and severity to
establish a baseline. An average of at least seven moderate to severe hot flashes per day is
typically required for eligibility.[9]



- Treatment Period (12 weeks, followed by a 40-week extension): Participants continue to record daily VMS.
- Data Analysis: The primary efficacy endpoints are the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[2]

## **Signaling Pathway**

Fezolinetant is a neurokinin 3 (NK3) receptor antagonist. It works by blocking the binding of neurokinin B (NKB) to the kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which helps to restore the balance in the brain's temperature control center.[4]



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Fezolinetant's Mechanism of Action

## **Troubleshooting Guide**

This section addresses common issues researchers may encounter when applying inclusion and exclusion criteria in fezolinetant trials.

Q1: We are experiencing a high screen failure rate due to the VMS frequency requirement. What can we do?

A1:



- Refine Pre-Screening: Implement a more detailed pre-screening questionnaire to better identify potential participants who are likely to meet the VMS frequency criteria before they come in for a screening visit.
- Extend the Baseline Period: A longer baseline recording period may capture the natural variability of VMS and allow more participants to meet the required average.
- Patient Education: Ensure potential participants understand how to accurately record the frequency and severity of their hot flashes in the electronic diary. Provide clear definitions of "moderate" and "severe."

Q2: Potential participants are hesitant to discontinue their current VMS treatments for the required washout period.

#### A2:

- Clear Communication of Rationale: Explain the scientific necessity of the washout period to obtain accurate data on fezolinetant's efficacy.
- Informed Consent Discussion: During the informed consent process, thoroughly discuss the
  potential for a temporary increase in symptoms during the washout period and the support
  available from the study team.
- Flexible Scheduling: Offer flexibility in scheduling the start of the washout period to align with the participant's comfort level and lifestyle.

Q3: We are struggling to recruit a diverse population that is representative of the broader menopausal demographic.

#### A3:

- Community Engagement: Partner with community organizations and healthcare providers in diverse neighborhoods to raise awareness about the trial.
- Culturally Sensitive Materials: Develop recruitment materials that are culturally and linguistically appropriate for different ethnic groups.

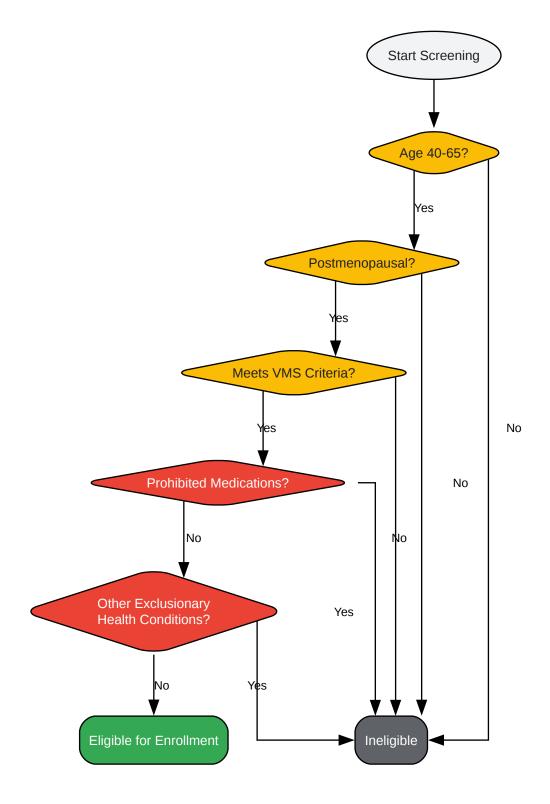


 Address Mistrust: Acknowledge and address historical mistrust in medical research within certain communities by being transparent and building relationships.

## **Logical Workflow for Applying Criteria**

The following diagram illustrates the logical flow for applying key inclusion and exclusion criteria during participant screening.





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Participant Screening Workflow

# **Frequently Asked Questions (FAQs)**



Q1: Why is there a specific age range of 40-65 years for inclusion?

A1: This age range is selected to target the population most likely to be experiencing moderate to severe VMS due to natural menopause.[3] While women outside this range can experience VMS, this focus helps to create a more homogenous study population for evaluating the drug's efficacy and safety in the primary target demographic.

Q2: Can a participant who has had a hysterectomy be included in a fezolinetant trial?

A2: It depends on the specific trial protocol. While earlier fezolinetant trials may have included participants who had a hysterectomy, later trials, such as SKYLIGHT 4, amended their protocols to exclude them. This change was made to increase the number of participants with a uterus to specifically assess the long-term endometrial safety of fezolinetant.[7]

Q3: Are participants who are taking antidepressants, like SSRIs or SNRIs, for mood symptoms allowed to enroll?

A3: Generally, yes, provided they still meet the VMS frequency and severity criteria while on the medication.[3] The SKYLIGHT trials did not exclude participants taking these medications if they were not being used for the specific indication of treating VMS.

Q4: What is the rationale for excluding participants on strong or moderate CYP1A2 inhibitors?

A4: Fezolinetant is metabolized by the CYP1A2 enzyme. Concomitant use of strong or moderate inhibitors of this enzyme can significantly increase the concentration of fezolinetant in the blood, potentially leading to an increased risk of adverse effects.[1][3]

Q5: How was "moderate to severe" VMS defined in the SKYLIGHT trials?

A5: While the specific definitions can vary slightly between protocols, a "moderate" hot flash is generally defined as a sensation of heat associated with sweating, and a "severe" hot flash is a sensation of heat that is intense and disrupts daily activities. Participants are trained on how to differentiate and record these severities in their electronic diaries.

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- To cite this document: BenchChem. [Refinement of inclusion/exclusion criteria for fezolinetant trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393014#refinement-of-inclusion-exclusion-criteriafor-fezolinetant-trials]

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